(2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of enamides It features a bromopyridine moiety attached to a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromopyridine-2-amine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or styrene derivatives.
Scientific Research Applications
(2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Huntington’s disease.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The exact mechanism of action of (2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(2E)-N-(5-fluoropyridin-2-yl)-3-phenylprop-2-enamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic effects can influence the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C14H11BrN2O |
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Molecular Weight |
303.15 g/mol |
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H11BrN2O/c15-12-7-8-13(16-10-12)17-14(18)9-6-11-4-2-1-3-5-11/h1-10H,(H,16,17,18)/b9-6+ |
InChI Key |
NFKCXWNXWWCWLQ-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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